molecular formula C17H19ClN4O3S B2958923 7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 371142-07-3

7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2958923
M. Wt: 394.87
InChI Key: CCVFYTFMMYYHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Complexation Studies

A study by Shaker (2011) focuses on the synthesis of new mixed ligand metal complexes involving 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, highlighting the potential for creating complexes with diverse metal ions. These complexes have been characterized using various techniques, suggesting their coordination through nitrogen and sulfur atoms, opening avenues for further research in metal coordination chemistry Shaker, S. A. (2011).

Pharmacological Properties

Zygmunt et al. (2015) explored the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, uncovering significant analgesic activity. This study demonstrates the therapeutic potential of these derivatives as new analgesic and anti-inflammatory agents, warranting further investigation Zygmunt, M., Chłoń-Rzepa, G., Sapa, J., & Pawłowski, M. (2015).

Ligand Binding and Psychotropic Potential

Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione to study their affinity and selectivity profile for serotonin receptors. Their findings suggest the potential of these derivatives as ligands for serotonin receptors with possible psychotropic activity, highlighting the importance of chemical modification in designing new therapeutic agents Chłoń-Rzepa, G. et al. (2013).

Nucleophilic Substitution Reactions

Itaya et al. (1996) investigated the oxidation reactions of N6-alkyladenines, including derivatives similar to the compound , leading to various N-oxide products. This study provides insights into the reactivity and potential modifications of purine derivatives through nucleophilic substitution reactions, contributing to the development of new chemical entities Itaya, T., Ogawa, K., Takada, Y., & Fujii, T. (1996).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-20-14-13(15(23)21(2)17(20)24)22(16(19-14)26-9-8-25-3)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVFYTFMMYYHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCOC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Chlorophenyl)methyl]-8-(2-methoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione

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